molecular formula C16H15FO3 B13346682 2-(2-Fluoro-5-methoxyphenyl)-1-(4-methoxyphenyl)ethanone

2-(2-Fluoro-5-methoxyphenyl)-1-(4-methoxyphenyl)ethanone

Cat. No.: B13346682
M. Wt: 274.29 g/mol
InChI Key: GXWCXWVCTNRZMR-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-methoxyphenyl)-1-(4-methoxyphenyl)ethanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of two methoxy groups and a fluoro substituent on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-methoxyphenyl)-1-(4-methoxyphenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction involves the acylation of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require an anhydrous environment and a temperature range of 0-5°C to ensure the stability of the reactants and the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-methoxyphenyl)-1-(4-methoxyphenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluoro-5-methoxyphenyl)-1-(4-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-methoxyphenyl)-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and methoxy groups can influence the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenyl)-1-(4-methoxyphenyl)ethanone
  • 2-(2-Methoxyphenyl)-1-(4-methoxyphenyl)ethanone
  • 2-(2-Fluoro-5-methoxyphenyl)-1-phenylethanone

Uniqueness

2-(2-Fluoro-5-methoxyphenyl)-1-(4-methoxyphenyl)ethanone is unique due to the specific combination of fluoro and methoxy substituents on the phenyl rings. This combination can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups can influence the compound’s overall electronic properties and interactions with other molecules.

Properties

Molecular Formula

C16H15FO3

Molecular Weight

274.29 g/mol

IUPAC Name

2-(2-fluoro-5-methoxyphenyl)-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C16H15FO3/c1-19-13-5-3-11(4-6-13)16(18)10-12-9-14(20-2)7-8-15(12)17/h3-9H,10H2,1-2H3

InChI Key

GXWCXWVCTNRZMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2=C(C=CC(=C2)OC)F

Origin of Product

United States

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